2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride 2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261231-76-8
VCID: VC8225272
InChI: InChI=1S/C9H15N3S.ClH/c1-8-4-10-2-3-12(8)6-9-5-11-7-13-9;/h5,7-8,10H,2-4,6H2,1H3;1H
SMILES: CC1CNCCN1CC2=CN=CS2.Cl
Molecular Formula: C9H16ClN3S
Molecular Weight: 233.76 g/mol

2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride

CAS No.: 1261231-76-8

Cat. No.: VC8225272

Molecular Formula: C9H16ClN3S

Molecular Weight: 233.76 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride - 1261231-76-8

Specification

CAS No. 1261231-76-8
Molecular Formula C9H16ClN3S
Molecular Weight 233.76 g/mol
IUPAC Name 5-[(2-methylpiperazin-1-yl)methyl]-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C9H15N3S.ClH/c1-8-4-10-2-3-12(8)6-9-5-11-7-13-9;/h5,7-8,10H,2-4,6H2,1H3;1H
Standard InChI Key RWCRAETZWGFPPY-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CN=CS2.Cl
Canonical SMILES CC1CNCCN1CC2=CN=CS2.Cl

Introduction

Structural Analysis

The compound’s IUPAC name, 5-[(3-methylpiperazin-1-yl)methyl]-1,3-thiazole hydrochloride, reflects its bicyclic architecture. Key structural identifiers include:

  • Piperazine ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Thiazole moiety: A five-membered aromatic ring containing one sulfur and one nitrogen atom.

  • Methyl substitution: A methyl group at the 3-position of the piperazine ring .

The hydrochloride salt formation occurs via protonation of the piperazine nitrogen, improving crystallinity and bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride typically involves multi-step reactions:

  • Thiazole Formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones .

  • Piperazine Functionalization: Alkylation of piperazine with a thiazolylmethyl halide intermediate .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A representative protocol involves reacting 3-methylpiperazine with 5-(chloromethyl)thiazole in anhydrous tetrahydrofuran (THF), followed by HCl gas exposure .

Optimization and Yield

Parallel synthesis methods, as described in antimalarial drug discovery, achieve yields of 70–85% with purities >95% (HPLC) . Key parameters include:

  • Temperature: 0–25°C for nucleophilic substitution .

  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .

Pharmacological Applications and Research Findings

Antimalarial Activity

Piperazine-thiazole hybrids exhibit potent antiplasmodial effects. In a 2023 study, analogs of this compound demonstrated EC₅₀ = 102 nM against chloroquine-resistant Plasmodium falciparum (Dd2 strain), outperforming chloroquine (EC₅₀ = 120 nM) . The thiazole ring enhances membrane permeability, while the piperazine moiety disrupts heme detoxification in malaria parasites .

Other Therapeutic Targets

  • Anticancer: Thiazole-piperazine hybrids inhibit tubulin polymerization (IC₅₀ = 0.8–1.2 µM) .

  • Antimicrobial: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

PropertyValueSource
Melting Point141–143°C (decomposes)
Solubility (Water)25 mg/mL (20°C)
LogP1.8 (predicted)
pKa8.2 (piperazine NH)

Future Directions and Research Gaps

  • Structure-Activity Relationships: Systematic modification of the methyl and thiazole groups to enhance potency .

  • In Vivo Toxicity Studies: No data available on chronic exposure or teratogenicity .

  • Formulation Development: Nanoencapsulation to improve oral bioavailability .

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